molecular formula C7H14N2 B8565772 4,4-Diethyl-4,5-dihydro-3H-pyrazole

4,4-Diethyl-4,5-dihydro-3H-pyrazole

Cat. No.: B8565772
M. Wt: 126.20 g/mol
InChI Key: MSHIZLSLIPYROK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Diethyl-4,5-dihydro-3H-pyrazole is a five-membered heterocyclic compound featuring a partially saturated pyrazole ring with two ethyl substituents at the 4-position. The dihydro-pyrazole core consists of two nitrogen atoms (N1 and N2) and three carbon atoms (C3, C4, and C5), with the 4,5-dihydro designation indicating a single double bond between C4 and C3. The ethyl groups at C4 introduce steric bulk, influencing the compound’s conformational flexibility and electronic properties.

This compound is of interest in medicinal chemistry due to the pharmacological versatility of pyrazoline derivatives, which exhibit anti-inflammatory, antimicrobial, and antiparasitic activities .

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

4,4-diethyl-3,5-dihydropyrazole

InChI

InChI=1S/C7H14N2/c1-3-7(4-2)5-8-9-6-7/h3-6H2,1-2H3

InChI Key

MSHIZLSLIPYROK-UHFFFAOYSA-N

Canonical SMILES

CCC1(CN=NC1)CC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of 4,5-Dihydro-3H-pyrazole Derivatives

Compound Substituents Ring Conformation Puckering Parameters (Å, θ, φ) Key Structural Features Reference
4,4-Diethyl-4,5-dihydro-3H-pyrazole (hypothetical) C4: 2 ethyl groups Envelope (predicted) QT ≈ 0.25–0.43 (estimated) Steric hindrance from ethyl groups
Compound I () C3: p,o-methylophenyl Envelope QT = 0.252(3), φ2 = 292.0(7)° Chroman-4-one fused ring
Compound II () C3: p,o-methylophenyl Half-chair/envelope QT = 0.1973(13), φ2 = 288.1(3)° Similar to Compound I, varied packing
BSS-930A () C4: Spiro-linked dihydro-pyrazole Envelope Not reported Antimicrobial activity vs. Plasmodium
BSS-939 () C4: Cyclopropane ring Planar Not reported Reduced anti-Plasmodium activity
Title compound () Dual pyrazole-phenyl systems Planar pyrazole rings Dihedral angles: 73.43° between rings Hydrogen bonding via C–H···π interactions

Key Observations :

  • Conformational Flexibility : Ethyl groups in 4,4-diethyl derivatives likely increase steric strain compared to phenyl or methyl substituents, favoring distorted envelope conformations similar to Compounds I and II .
  • Ring Planarity: Pyrazole rings in diphenyl derivatives () are nearly planar, with dihedral angles >70° between adjacent rings, whereas dihydro-pyrazole derivatives exhibit non-planar conformations due to saturation .

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